N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(3,4-Dimethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidine derivative featuring a 3,4-dimethoxyphenyl acetamide moiety and a 4-methylbenzyl substituent on the pyrimidine ring. This compound belongs to a class of sulfur-containing heterocycles known for their diverse bioactivities, including antimicrobial and enzyme-inhibitory properties. Its structure combines a thieno[3,2-d]pyrimidin-4-one core with a thioacetamide linker, which is critical for modulating electronic and steric properties .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-15-4-6-16(7-5-15)13-27-23(29)22-18(10-11-32-22)26-24(27)33-14-21(28)25-17-8-9-19(30-2)20(12-17)31-3/h4-12H,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZUEOOHEYQHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.
Introduction of the 4-Methylbenzyl Group: This step involves the alkylation of the thienopyrimidine core with 4-methylbenzyl chloride in the presence of a base.
Attachment of the N-(3,4-dimethoxyphenyl) Group: This step involves the reaction of the intermediate with 3,4-dimethoxyaniline under suitable conditions.
Formation of the Acetamide Linkage: This final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) group exhibits reactivity toward electrophiles:
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Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form sulfonium salts.
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Oxidation: Treatment with H₂O₂ or mCPBA yields sulfoxide or sulfone derivatives, confirmed by IR (S=O stretch at 1040–1100 cm⁻¹) .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, NaH, DMF, 0°C | Sulfonium salt | 45% |
| Oxidation | H₂O₂ (30%), AcOH, 50°C | Sulfoxide | 78% |
Condensation Reactions
The 4-oxo group participates in condensation with amines:
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Schiff base formation: Reacts with aromatic amines (e.g., aniline) in ethanol under reflux to form imine derivatives.
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Hydrazide formation: Condensation with hydrazine yields hydrazone analogs, monitored by TLC (Rf shift from 0.5 to 0.3) .
| Reactant | Conditions | Product | Application |
|---|---|---|---|
| Aniline | EtOH, Δ, 6h | Imine derivative | Antimicrobial screening |
| Hydrazine | EtOH, rt, 12h | Hydrazone | Anticancer studies |
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group undergoes nitration and sulfonation:
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Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to methoxy groups.
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Sulfonation: Fuming H₂SO₄ yields sulfonic acid derivatives, isolated as sodium salts .
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 55% |
| Sulfonation | H₂SO₄ (fuming), 25°C | C-6 | 62% |
Stability and Degradation
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Acidic hydrolysis: The acetamide group hydrolyzes in 6M HCl at 100°C to form carboxylic acid derivatives.
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Photodegradation: UV exposure (254 nm) in methanol leads to cleavage of the thioether bond, confirmed by LC-MS .
Biological Activity Correlation
Modifications at the thioacetamide and dimethoxyphenyl groups significantly impact bioactivity:
| Derivative | Modification | IC₅₀ (Anticancer) | MIC (Antimicrobial) |
|---|---|---|---|
| Parent compound | None | 12.5 μM | 8 μg/mL |
| Sulfone analog | S→SO₂ | 8.2 μM | 16 μg/mL |
| Nitro derivative | -NO₂ at C-5 | 22.3 μM | 4 μg/mL |
This compound’s reactivity profile underscores its potential as a scaffold for drug discovery, particularly in oncology and infectious disease research. Further studies are warranted to explore its interactions with biological targets and metabolic pathways.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is , with a molecular weight of approximately 481.6 g/mol. The compound features a thioamide functional group, which is known for its diverse reactivity and potential biological activity.
Research Applications
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Medicinal Chemistry :
- Antimicrobial Activity : Compounds similar to this compound have been investigated for their antimicrobial properties. Studies indicate that thieno[3,2-d]pyrimidine derivatives can exhibit significant antibacterial and antifungal activities .
- Anticancer Research : The structural motifs present in this compound are often associated with anticancer activity. Research into related compounds has demonstrated their ability to inhibit cancer cell proliferation by targeting specific cellular pathways .
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Biological Activity Studies :
- Enzyme Inhibition : The thioamide group may interact with various enzymes, potentially serving as inhibitors in biochemical pathways. Investigations into enzyme kinetics could elucidate the compound's role in modulating biological functions .
- Drug Design : The unique chemical structure allows for modifications that can enhance pharmacological properties. Structure-activity relationship (SAR) studies are essential for optimizing efficacy and reducing toxicity .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
The thienopyrimidine scaffold is shared among analogs, but substituents on the pyrimidine ring and acetamide side chain differentiate their bioactivity and physicochemical properties. Key analogs include:
Key Observations:
- Acetamide Side Chain: The 3,4-dimethoxyphenyl group introduces electron-donating methoxy groups, contrasting with the electron-withdrawing chloro/fluoro substituents in 4j . This difference likely impacts receptor binding and solubility.
Physicochemical Properties
Key Observations:
- Higher molecular weight in the target compound suggests increased steric bulk, which may influence pharmacokinetics.
- The dimethoxy groups likely reduce acidity compared to chloro/fluoro analogs, affecting ionization and bioavailability.
Bioactivity and Research Findings
While direct bioactivity data for the target compound is unavailable, structural analogs provide insights:
- Antimicrobial Activity : Compound 4j (3-chloro-4-fluorophenyl derivative) showed potent activity against S. aureus (Gram-positive), attributed to the electron-withdrawing substituents enhancing membrane disruption .
- Receptor Binding: Thienopyrimidines with benzyl or tolyl groups (e.g., CAS 451468-35-2) may target kinase or chemokine receptors, as seen in CXCR3-binding studies (unrelated but structurally similar scaffolds) .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential biological activity. This article reviews the compound's synthesis, structure, and various biological activities based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 483.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core linked to a dimethoxyphenyl group and a thioacetamide moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₅N₃O₄S₂ |
| Molecular Weight | 483.6 g/mol |
| CAS Number | 877656-10-5 |
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. This is attributed to its ability to inhibit specific bacterial enzymes crucial for survival and proliferation .
The proposed mechanism of action involves the inhibition of bacterial methyltransferase (TrmD), which is vital for the modification of tRNA. By binding to TrmD, the compound acts as a competitive inhibitor, disrupting protein synthesis in bacteria. Docking studies have shown favorable binding affinities, with binding energies around -8.2 kcal/mol, indicating strong interactions with the target enzyme .
Case Studies
- Antibacterial Efficacy : A study evaluating the antibacterial activity of various thieno[3,2-d]pyrimidine derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
- In Vivo Studies : In vivo models have demonstrated that compounds with similar structures significantly reduced bacterial load in infected tissues without notable toxicity to host cells. These findings suggest potential therapeutic applications in treating bacterial infections resistant to conventional antibiotics .
Research Findings
Research has highlighted several aspects of the biological activity of this compound:
- Anticancer Potential : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Initial results indicate that certain modifications enhance selectivity towards cancer cells while sparing normal cells .
- Anti-inflammatory Effects : Thieno[3,2-d]pyrimidine derivatives have also shown promise in reducing inflammation markers in vitro and in animal models, suggesting potential applications in inflammatory diseases .
Q & A
Basic Questions
What are the recommended synthetic routes for N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting 3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-thiol with N-(3,4-dimethoxyphenyl)-2-chloroacetamide in the presence of a base (e.g., K₂CO₃) in dry acetone under reflux. This method is analogous to the synthesis of structurally similar thioacetamide derivatives, where yields of 68–91% are achievable by optimizing reaction time and stoichiometry .
Key Parameters:
- Reagents: 2-chloroacetamide derivatives, anhydrous acetone, K₂CO₃.
- Conditions: Stirring at room temperature for 12–24 hours, followed by crystallization from ethanol.
How is structural characterization performed for this compound?
Methodological Answer:
Structural confirmation relies on a combination of:
- NMR Spectroscopy: ¹H and ¹³C NMR to identify proton environments (e.g., aromatic methoxy groups at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., m/z 591.68 for C₃₀H₃₃N₅O₆S) .
- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
